Benzobicyclon

Descripción general

Descripción

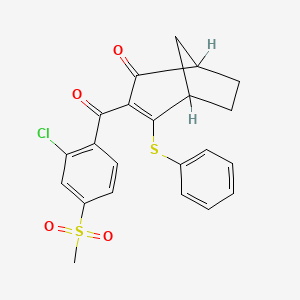

Benzobicyclon is a novel paddy-bleaching herbicide that was discovered and developed by SDS Biotech K.K . It was registered in Japan in 2001 and launched in various combinations with excellent formulations . The compound is characterized by a unique bicyclooctane skeleton with a phenylthio-enol ether structure acting as a chemical slow releaser of the triketone system during p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition .

Synthesis Analysis

The synthesis of Benzobicyclon has been optimized considering several aspects: high crop safety, low environmental impact (low dosage, low water solubility, and low downward mobility in paddy soil, thereby preventing river and groundwater contamination), low fish and mammalian toxicity, and labor-saving (broad herbicidal spectrum, wide application windows, and long residual activity) .

Molecular Structure Analysis

Benzobicyclon has a unique molecular structure characterized by a bicyclooctane skeleton with a phenylthio-enol ether structure . The molecular formula of Benzobicyclon is C22H19ClO4S2 .

Aplicaciones Científicas De Investigación

Comprehensive Analysis of Benzobicyclon Applications

Benzobicyclon is a herbicide with a unique bicyclooctane skeleton, known for its broad-spectrum activity and selectivity in paddy fields. Below is a detailed analysis of its scientific research applications across various fields.

Weed Control in Rice Cultivation: Benzobicyclon is primarily used in rice (Oryza sativa) cultivation for controlling a wide range of annual grass, sedge, and broadleaf weeds . It is particularly effective against Scirpus juncoides , a problematic weed in paddy fields. The herbicide can be applied from pre-emergence to early post-emergence at doses of 200–300 g a.i./ha , offering long residual activity and excellent selectivity to transplanted or direct-seeded rice .

Tolerance and Efficacy Related to Plant Growth Stage: Research has shown that the efficacy of Benzobicyclon is influenced by the plant growth stage and the expression of the HPPD Inhibitor Sensitive 1 (HIS1) gene . The tolerance in rice is dependent on the presence of a functional HIS1 gene, and the level of sensitivity may vary among different cultivars. It has been observed that plant growth is reduced by approximately 35% when rice plants are at the 2- to 3-leaf stage compared to the 5- to 6-leaf stage .

Genetic Research and Herbicide Resistance: In genetic studies, Benzobicyclon tolerance has been confirmed to be a semi-dominant trait conferred by HIS1, based on the intermediate response of HIS1 heterozygous F1 plants . This finding is significant for understanding the genetic basis of herbicide resistance and for developing strategies to manage herbicide-resistant weeds.

Environmental Fate and Ecotoxicology: Benzobicyclon has been evaluated for its environmental fate and ecotoxicological impact. It has a favorable profile, indicating low toxicity to non-target organisms and minimal environmental persistence. This makes Benzobicyclon a suitable candidate for integrated weed management programs that aim to reduce the ecological footprint of herbicide use .

Optimization of Herbicide Application: The spatial-temporal expression of HIS1 has been studied across different tissue types and growth stages in rice. Understanding the expression patterns can help optimize the timing and dosage of Benzobicyclon application to maximize its efficacy while minimizing the impact on the crop .

Non-Traited Postflood Weedy Rice Control: Benzobicyclon offers a non-traited, postflood control option for weedy rice populations that are sensitive to the herbicide. This is particularly useful in regions where rice systems are resistant to other herbicides like quizalofop and imidazolinone .

Herbicide Efficacy Modeling: A model has been proposed to predict the efficacy of Benzobicyclon on weedy rice, which is a function of HIS1 zygosity and the growth stage at the time of application. This model can guide the application of Benzobicyclon for suppressing weedy rice with ≤2 leaves .

Mecanismo De Acción

Target of Action

Benzobicyclon primarily targets the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD plays a crucial role in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinones and tocopherols, compounds that are vital for photosynthesis and photoprotection in plants .

Mode of Action

Benzobicyclon acts as a HPPD inhibitor . It is characterized by a unique bicyclooctane skeleton with a phenylthio-enol ether structure, acting as a chemical slow releaser of the triketone system during HPPD inhibition . This inhibition disrupts the tyrosine catabolism pathway, leading to a deficiency in plastoquinones and tocopherols, which in turn causes bleaching and death in susceptible plants .

Biochemical Pathways

The primary biochemical pathway affected by benzobicyclon is the tyrosine catabolism pathway . By inhibiting HPPD, benzobicyclon disrupts the production of plastoquinones and tocopherols. This disruption leads to the bleaching of plants, as these compounds are essential for photosynthesis and photoprotection .

Pharmacokinetics

It is known that benzobicyclon exhibits long residual activity against certain weeds at doses of 200–300g ai/ha .

Result of Action

Benzobicyclon shows broad-spectrum activity against annual grass, sedge, and broadleaf weeds without causing phytotoxic injury to transplanted/direct-seeded rice . It is particularly effective against Scirpus juncoides, a problematic weed in paddy fields .

Action Environment

Benzobicyclon is used as a post-flood weed control option in rice . Its efficacy is highly dependent on the application to flooded rice fields, which is necessary for its herbicidal activity . The compound has a wide application window and exhibits long residual activity, making it a favorable choice for use in various environmental conditions .

Propiedades

IUPAC Name |

3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXCLRUCUMWJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057987 | |

| Record name | Benzobicyclon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzobicyclon | |

CAS RN |

156963-66-5 | |

| Record name | Benzobicyclon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156963-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzobicyclon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156963665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzobicyclon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

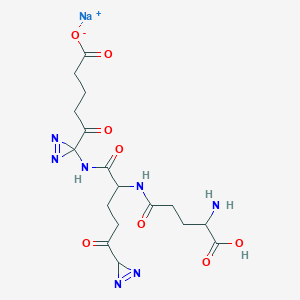

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

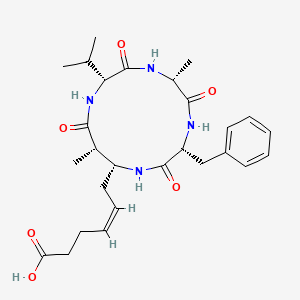

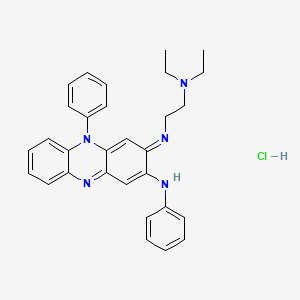

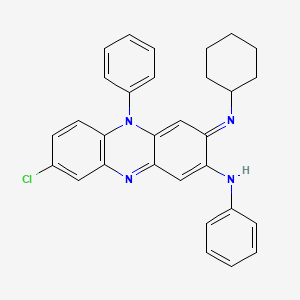

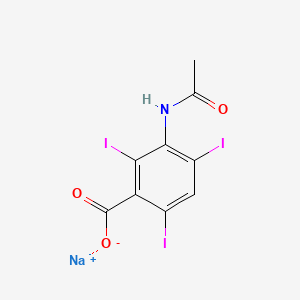

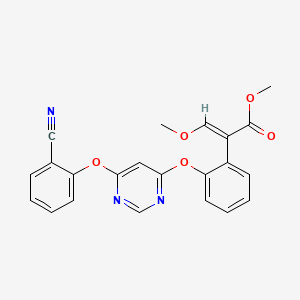

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B1666512.png)